molecular formula C12H14Br3N3 B1662087 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole CAS No. 890704-02-6

4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole

Cat. No.: B1662087
CAS No.: 890704-02-6
M. Wt: 439.97
InChI Key: VWPRIVLLHDPAJM-UHFFFAOYSA-N
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Description

4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C12H14Br3N3. It is a derivative of benzotriazole, a class of compounds known for their diverse applications in various fields, including materials science and organic chemistry. This compound is characterized by the presence of three bromine atoms and a hexyl chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole typically involves the bromination of a benzotriazole precursor. One common method includes the reaction of 4,7-dibromo-1H-benzo[d][1,2,3]triazole with 6-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-substituted benzotriazole, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:

    Materials Science: Used as a building block for organic semiconductors and conductive polymers.

    Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology and Medicine: Investigated for its potential use in drug development and as a probe in biological studies.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromo-1H-benzo[d][1,2,3]triazole: Lacks the hexyl chain, making it less hydrophobic.

    2-(6-Bromohexyl)-1H-benzo[d][1,2,3]triazole: Contains only one bromine atom on the triazole ring.

    4,7-Dichloro-2-(6-chlorohexyl)-2H-benzo[d][1,2,3]triazole: Chlorine atoms instead of bromine, affecting its reactivity and properties.

Uniqueness

4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole is unique due to the presence of three bromine atoms and a hexyl chain, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and hydrophobicity.

Properties

IUPAC Name

4,7-dibromo-2-(6-bromohexyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Br3N3/c13-7-3-1-2-4-8-18-16-11-9(14)5-6-10(15)12(11)17-18/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPRIVLLHDPAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN(N=C2C(=C1)Br)CCCCCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857054
Record name 4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890704-02-6
Record name 4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890704-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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